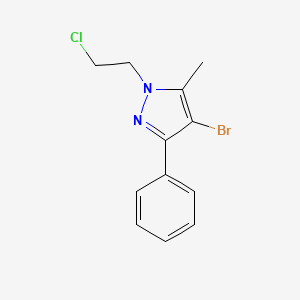

4-ブロモ-1-(2-クロロエチル)-5-メチル-3-フェニル-1H-ピラゾール

説明

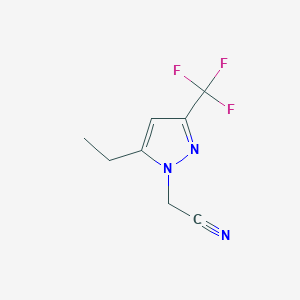

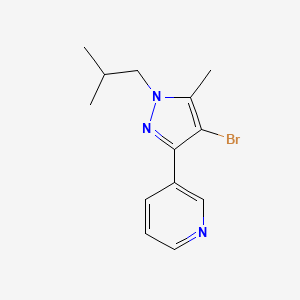

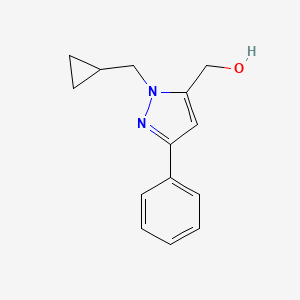

“4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole” is a chemical compound with the CAS Number: 108354-41-2 . It has a molecular weight of 223.5 and its IUPAC name is 4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole .

Synthesis Analysis

The synthesis of “4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole” involves the reaction of 4-bromopyrazole with 2-chloroethyl . This compound can be used as a starting material in the synthesis of 1,4’-bipyrazoles . It’s also used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .Molecular Structure Analysis

The molecular structure of “4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole” can be represented by the SMILES stringc1c(cn(n1)CCCl)Br . The InChI code for this compound is 1S/C5H6BrClN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2 . Physical and Chemical Properties Analysis

The physical and chemical properties of “4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole” include a density of 1.7±0.1 g/cm³, boiling point of 265.6±20.0 °C at 760 mmHg, and a flash point of 114.4±21.8 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .科学的研究の応用

私は「4-ブロモ-1-(2-クロロエチル)-5-メチル-3-フェニル-1H-ピラゾール」の科学研究への応用について調査しましたが、残念ながら、この特定の化合物の独自の応用に関する情報は限られています。 しかし、4-ブロモピラゾールなどの関連化合物は、阻害剤を含むさまざまな医薬品および生物活性化合物の合成に使用されています 。これは、「4-ブロモ-1-(2-クロロエチル)-5-メチル-3-フェニル-1H-ピラゾール」も、特に新規薬物や阻害剤の開発において、医薬品研究で潜在的な応用がある可能性を示唆しています。

作用機序

The presence of a bromine atom and a chloroethyl group in the compound could potentially enhance its reactivity, allowing it to interact with various biological targets. The exact mode of action would depend on the specific targets it interacts with .

As for the pharmacokinetics, the compound’s absorption, distribution, metabolism, and excretion (ADME) properties would be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups. For instance, the bromine atom might increase the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes .

The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that could interact with the compound. For example, the compound’s stability could be affected by exposure to light or heat .

生化学分析

Biochemical Properties

4-Bromo-1-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit liver alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . Additionally, it may interact with other biomolecules, such as nucleic acids and lipids, affecting their structure and function. The nature of these interactions can vary, ranging from covalent bonding to non-covalent interactions like hydrogen bonding and van der Waals forces.

Molecular Mechanism

At the molecular level, 4-Bromo-1-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole exerts its effects through various mechanisms. One key mechanism involves the inhibition of enzyme activity. For instance, this compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis . Additionally, it may interact with transcription factors, modulating their ability to regulate gene expression. These interactions can lead to changes in the levels of specific proteins, ultimately affecting cellular function.

特性

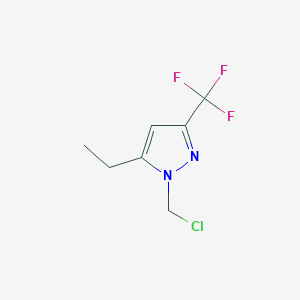

IUPAC Name |

4-bromo-1-(2-chloroethyl)-5-methyl-3-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrClN2/c1-9-11(13)12(15-16(9)8-7-14)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACTXRPYSBNVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCCl)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1483587.png)